molecular formula C22H20N2O3 B11307222 N-(8-ethoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-(8-ethoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11307222
M. Wt: 360.4 g/mol
InChI Key: FBVSNHYMAAWWNF-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a quinoline and benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and benzofuran intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethylating agents, carboxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the quinoline or benzofuran rings.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide
  • N-(8-ethoxyquinolin-5-yl)-2-(4-ethylphenoxy)propanamide

Uniqueness

N-(8-ethoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of quinoline and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H20N2O3/c1-4-26-19-10-8-17(15-6-5-11-23-20(15)19)24-22(25)21-14(3)16-12-13(2)7-9-18(16)27-21/h5-12H,4H2,1-3H3,(H,24,25)

InChI Key

FBVSNHYMAAWWNF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=CC(=C4)C)C)C=CC=N2

Origin of Product

United States

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